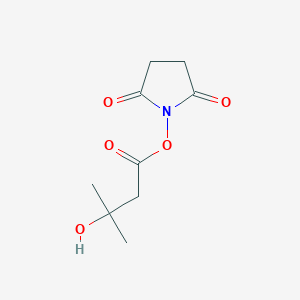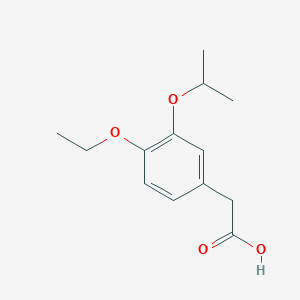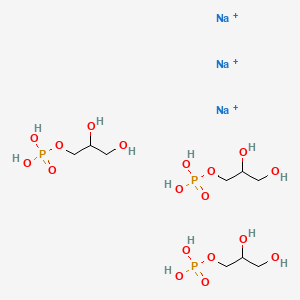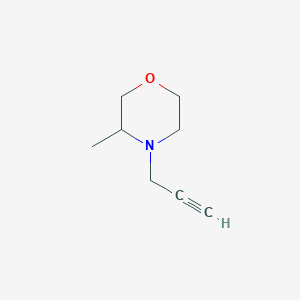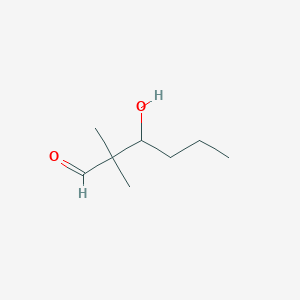
3-Hydroxy-2,2-dimethylhexanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-2,2-dimethylhexanal is an organic compound with the molecular formula C8H16O2. It belongs to the class of aldehydes, characterized by the presence of a carbonyl group (C=O) bonded to at least one hydrogen atom. This compound is notable for its unique structure, which includes a hydroxyl group (-OH) and two methyl groups attached to the second carbon atom in the hexanal chain .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,2-dimethylhexanal can be achieved through various methods. One common approach involves the reduction of acyloxazolidinones using lithium aluminum hydride (LiAlH4). This method provides high enantiomeric excess and is suitable for producing stereoselective derivatives .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of samarium diiodide (SmI2) in combination with water (H2O). This reagent promotes single-electron transfer reactions, allowing for the selective synthesis of 3-hydroxy acids from Meldrum’s acids .
化学反応の分析
Types of Reactions
3-Hydroxy-2,2-dimethylhexanal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
3-Hydroxy-2,2-dimethylhexanal has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: It is used in the study of metabolic pathways and enzyme reactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is utilized in the production of fragrances, flavors, and pharmaceuticals.
作用機序
The mechanism of action of 3-Hydroxy-2,2-dimethylhexanal involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with enzymes and receptors. The aldehyde group can undergo nucleophilic addition reactions, forming intermediates that play a role in biochemical processes .
類似化合物との比較
Similar Compounds
3-Hydroxy-2-aryl acrylate: Similar in structure but contains an aryl group instead of the dimethyl groups.
3-Hydroxy-2,2-dimethylbutanal: Similar but with a shorter carbon chain.
3-Hydroxy-2,2-dimethylpentanal: Similar but with a different carbon chain length.
Uniqueness
3-Hydroxy-2,2-dimethylhexanal is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical properties and reactivity. Its structure allows for selective reactions and applications in various fields, making it a valuable compound in both research and industry .
特性
分子式 |
C8H16O2 |
|---|---|
分子量 |
144.21 g/mol |
IUPAC名 |
3-hydroxy-2,2-dimethylhexanal |
InChI |
InChI=1S/C8H16O2/c1-4-5-7(10)8(2,3)6-9/h6-7,10H,4-5H2,1-3H3 |
InChIキー |
QKXPAIQIQSTXJS-UHFFFAOYSA-N |
正規SMILES |
CCCC(C(C)(C)C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


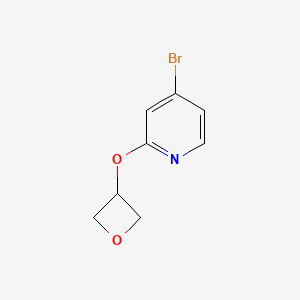
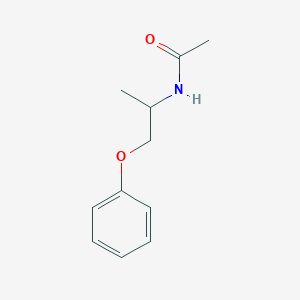


![(2R)-6-bromo-2-phenyl-2H,3H-imidazo[1,2-a]pyridine](/img/structure/B11720781.png)
![[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]methanol](/img/structure/B11720797.png)

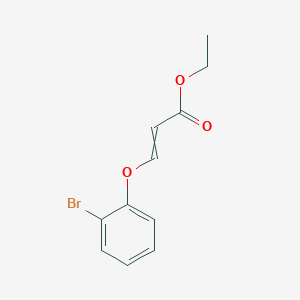
![2,4-Dichloro-7-methylpyrido[3,2-d]pyrimidine](/img/structure/B11720819.png)
